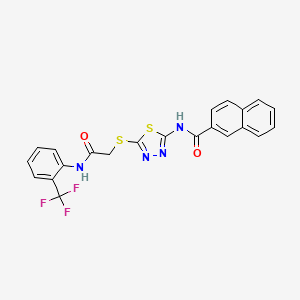

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound that likely exhibits a complex structure due to the presence of multiple functional groups such as amide, thiadiazole, and naphthyl moieties. Although the specific compound is not directly discussed in the provided papers, similar structures are mentioned, which can give insights into the nature of such molecules. For instance, the thiadiazole ring is a common feature in the compounds studied in the papers, which are known for their potential biological activities and their ability to form stable crystal structures through non-covalent interactions .

Synthesis Analysis

The synthesis of compounds similar to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multi-step reactions starting from basic building blocks such as naphthyl derivatives and thiadiazole precursors. For example, the synthesis of N-substituted thiadiazole derivatives can be achieved by reacting acylazides with amino-thiadiazoles, as seen in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . The synthesis of naphthyl-containing heterocycles is also reported, which involves reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine .

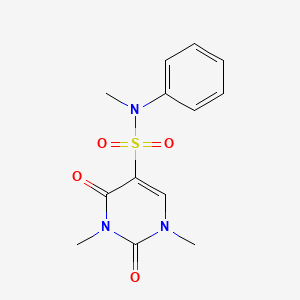

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thiadiazole ring, which is known to engage in various non-covalent interactions, including hydrogen bonding. The orientation of substituents around the thiadiazole ring can significantly influence the overall molecular conformation and the types of interactions it can participate in. For instance, the orientation of the amino group in adamantane-1,3,4-thiadiazole derivatives has been found to differ in non-halogenated structures, which affects the intermolecular interactions .

Chemical Reactions Analysis

Compounds containing thiadiazole rings can undergo a variety of chemical reactions, often facilitated by the presence of reactive functional groups. For example, thiadiazole derivatives can react with haloketones to yield nicotinamide derivatives, which can further cyclize to form various bi- or tricyclic structures . The reactivity of such compounds can lead to a diverse array of products, depending on the reaction conditions and the nature of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart lipophilic character to the molecule, while the amide linkage may enhance its hydrogen bonding capacity. The thiadiazole ring is likely to contribute to the molecule's stability and potential biological activity. The crystallographic analysis of similar compounds has shown that non-covalent interactions, such as hydrogen bonding, play a significant role in the stabilization of their structures .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to interact with dna . They are known to bind with the DNA duplex, particularly within the minor groove .

Mode of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .

Biochemical Pathways

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to affect the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Result of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to have anticonvulsant activity .

Propiedades

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2S2/c23-22(24,25)16-7-3-4-8-17(16)26-18(30)12-32-21-29-28-20(33-21)27-19(31)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFENRNHAZUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)

![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)

![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)